molecular formula C8H10N4O2 B1431767 N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide CAS No. 1423024-70-7

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide

Cat. No.: B1431767
CAS No.: 1423024-70-7
M. Wt: 194.19 g/mol
InChI Key: YUPHNPNAJKHUTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide typically involves the reaction of 5-(hydrazinecarbonyl)pyridine with acetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the hydrazine group. The reaction mixture is usually heated to a temperature range of 50-70°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(hydrazinecarbonyl)pyridin-2-yl]acetamide
  • N-[5-(hydrazinecarbonyl)pyridin-4-yl]acetamide
  • N-[5-(hydrazinecarbonyl)pyridin-3-yl]propionamide

Uniqueness

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5(13)11-7-2-6(3-10-4-7)8(14)12-9/h2-4H,9H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHNPNAJKHUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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